molecular formula C13H10N4 B11770834 2-Phenylpyrido[2,3-D]pyrimidin-4-amine

2-Phenylpyrido[2,3-D]pyrimidin-4-amine

Cat. No.: B11770834
M. Wt: 222.24 g/mol
InChI Key: DKHSAMAEYCZXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyrido[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings. It has gained significant attention in scientific research due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrido[2,3-D]pyrimidin-4-amine can be achieved through various methods. One common approach involves the cyclocondensation of 2-aminopyridine with formamidine acetate under reflux conditions . Another method includes the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization with formic acid . These methods typically yield the desired compound in moderate to high yields.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrido[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-Phenylpyrido[2,3-D]pyrimidin-4-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of biotin carboxylase, an enzyme involved in fatty acid synthesis in bacteria . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, the compound’s ability to form hydrogen bonds with active site residues and engage in van der Waals interactions enhances its binding affinity and specificity .

Comparison with Similar Compounds

2-Phenylpyrido[2,3-D]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

2-phenylpyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10N4/c14-11-10-7-4-8-15-13(10)17-12(16-11)9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17)

InChI Key

DKHSAMAEYCZXKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3C=CC=NC3=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.